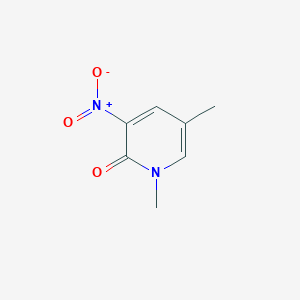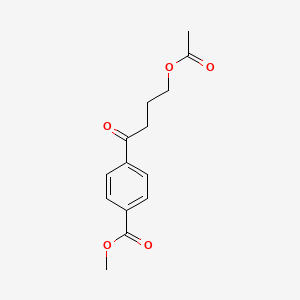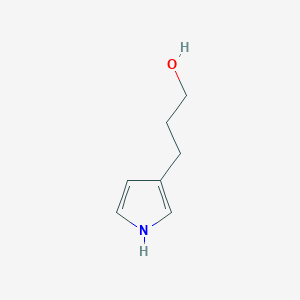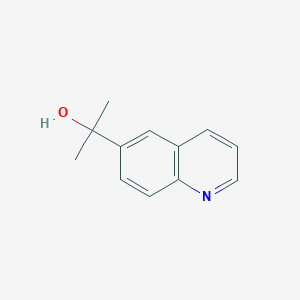
1,5-Dimethyl-3-nitropyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dimethyl-3-nitropyridin-2-one is a heterocyclic organic compound that belongs to the pyridine family. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-3-nitropyridin-2-one typically involves nitration of a suitable pyridine precursor. One possible route is the nitration of 1,5-dimethylpyridin-2(1H)-one using a mixture of nitric acid and sulfuric acid under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale nitration processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dimethyl-3-nitropyridin-2-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl groups can participate in electrophilic substitution reactions.
Oxidation: The compound can be oxidized under strong oxidizing conditions to form different products.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 1,5-dimethyl-3-aminopyridin-2(1H)-one.
Substitution: Various substituted pyridine derivatives.
Oxidation: Oxidized pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug development due to its unique chemical structure.
Industry: Used in the production of materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 1,5-Dimethyl-3-nitropyridin-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-dimethyl-3-aminopyridin-2(1H)-one: Similar structure but with an amino group instead of a nitro group.
1,5-dimethyl-3-chloropyridin-2(1H)-one: Contains a chlorine atom instead of a nitro group.
1,5-dimethyl-3-hydroxypyridin-2(1H)-one: Contains a hydroxyl group instead of a nitro group.
Propriétés
Formule moléculaire |
C7H8N2O3 |
|---|---|
Poids moléculaire |
168.15 g/mol |
Nom IUPAC |
1,5-dimethyl-3-nitropyridin-2-one |
InChI |
InChI=1S/C7H8N2O3/c1-5-3-6(9(11)12)7(10)8(2)4-5/h3-4H,1-2H3 |
Clé InChI |
WJSQXLBMGQUQPA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C(=O)C(=C1)[N+](=O)[O-])C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,4-dihydro-4-methyl-cyclopent[b]indol-3(2H)-one](/img/structure/B8655411.png)

![4-[(2-Oxo-2-phenylethyl)thio]benzoic acid](/img/structure/B8655433.png)

![4-[3-(1H-Imidazol-1-yl)propyl]aniline](/img/structure/B8655443.png)



